molecular formula C21H16O4 B10843590 4-(4-Phenoxybenzoyl)phenylacetic acid

4-(4-Phenoxybenzoyl)phenylacetic acid

Cat. No.: B10843590
M. Wt: 332.3 g/mol
InChI Key: VRBHQDUOTOPSLA-UHFFFAOYSA-N
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Description

4-(4-Phenoxybenzoyl)phenylacetic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a phenoxybenzoyl group attached to a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-phenoxybenzoyl)phenylacetic acid typically involves the reaction of 4-phenoxybenzoic acid with phenylacetic acid under specific conditions. One common method involves the use of oxalyl chloride and dimethylformamide (DMF) as a catalyst to convert 4-phenoxybenzoic acid to 4-phenoxybenzoyl chloride. This intermediate is then reacted with phenylacetic acid in the presence of a base such as potassium carbonate to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of solvents and reagents can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Phenoxybenzoyl)phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(4-Phenoxybenzoyl)phenylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-phenoxybenzoyl)phenylacetic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

  • 4-Phenoxybenzoic acid
  • Phenylacetic acid
  • 4-Benzyloxybenzoic acid

Comparison: 4-(4-Phenoxybenzoyl)phenylacetic acid is unique due to the presence of both phenoxybenzoyl and phenylacetic acid moieties, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications and can participate in more diverse chemical reactions .

Properties

Molecular Formula

C21H16O4

Molecular Weight

332.3 g/mol

IUPAC Name

2-[4-(4-phenoxybenzoyl)phenyl]acetic acid

InChI

InChI=1S/C21H16O4/c22-20(23)14-15-6-8-16(9-7-15)21(24)17-10-12-19(13-11-17)25-18-4-2-1-3-5-18/h1-13H,14H2,(H,22,23)

InChI Key

VRBHQDUOTOPSLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)CC(=O)O

Origin of Product

United States

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